![molecular formula C10H12FN B1306918 2-(2-Fluorophenyl)pyrrolidine CAS No. 72216-04-7](/img/structure/B1306918.png)
2-(2-Fluorophenyl)pyrrolidine
Overview
Description
2-(2-Fluorophenyl)pyrrolidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular weight of 165.21 .
Molecular Structure Analysis
The molecular formula of 2-(2-Fluorophenyl)pyrrolidine is C10H12FN . The pyrrolidine ring, also known as tetrahydropyrrole, is one of the important heterocyclic compounds containing five-membered nitrogen atoms . It is the core structure of numerous biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)pyrrolidine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . Its density is predicted to be 1.078±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
“2-(2-Fluorophenyl)pyrrolidine” is an important raw material and intermediate used in organic synthesis . It’s used to create complex organic molecules that can be used in a variety of applications, from pharmaceuticals to agrochemicals .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It’s used as a building block in the synthesis of various drugs . The pyrrolidine ring, which is a part of this compound, is found in many biologically active compounds .
Agrochemicals
“2-(2-Fluorophenyl)pyrrolidine” is also used in the synthesis of agrochemicals . These chemicals are used in agriculture to protect crops from pests
Safety and Hazards
2-(2-Fluorophenyl)pyrrolidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Pyrrolidines, including 2-(2-Fluorophenyl)pyrrolidine, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that there is potential for further exploration and development of pyrrolidine derivatives in the future .
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 2-(2-fluorophenyl)pyrrolidine, are known to interact with a wide range of biological targets . These targets can vary depending on the specific functional groups present in the pyrrolidine derivative.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the 2-(2-Fluorophenyl)pyrrolidine molecule.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a wide range of biochemical pathways . The specific pathways affected would depend on the nature of the target and the specific functional groups present in the 2-(2-Fluorophenyl)pyrrolidine molecule.
Pharmacokinetics
The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the bioavailability of the compound .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities . The specific effects would depend on the nature of the target and the specific functional groups present in the 2-(2-Fluorophenyl)pyrrolidine molecule.
Action Environment
It is known that the pyrrolidine ring’s non-planarity allows for increased three-dimensional coverage, which could potentially influence the compound’s action in different environments .
properties
IUPAC Name |
2-(2-fluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJCVVKIBLHAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394195 | |
Record name | 2-(2-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72216-04-7 | |
Record name | 2-(2-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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